3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-methylurea
Description
The compound 3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-methylurea is a carbazole-based derivative characterized by a hydroxypropyl linker connecting the carbazole core to a cyclohexyl-methylurea moiety. Carbazole derivatives are widely studied for their optoelectronic properties and biological activities due to their planar aromatic structure, which facilitates π-π interactions and charge transport .
Properties
IUPAC Name |
1-(3-carbazol-9-yl-2-hydroxypropyl)-3-cyclohexyl-1-methylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-25(23(28)24-17-9-3-2-4-10-17)15-18(27)16-26-21-13-7-5-11-19(21)20-12-6-8-14-22(20)26/h5-8,11-14,17-18,27H,2-4,9-10,15-16H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBYTESFRVCPOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)C(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Challenges
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Regioselectivity in Urea Formation : Simultaneous introduction of cyclohexyl and methyl groups to the urea nitrogen without over-alkylation.
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Steric Hindrance : Bulky carbazole and cyclohexyl groups may impede reaction kinetics, necessitating optimized conditions.
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Hydroxyl Group Stability : The 2-hydroxypropyl segment requires protection during reactive steps to prevent oxidation or elimination.
Stepwise Synthesis and Methodological Details
Epoxide Formation and Ring-Opening
The hydroxypropyl linker is introduced through a Mitsunobu reaction between 9H-carbazole and (R)-glycidol. Triphenylphosphine and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) facilitate the stereospecific formation of (2S)-3-(9H-carbazol-9-yl)-2-hydroxypropyl glycidyl ether. Subsequent ring-opening with ammonium hydroxide yields 3-(9H-carbazol-9-yl)-2-hydroxypropylamine.
Reaction Conditions :
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Solvent: Anhydrous THF
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Temperature: 0°C to room temperature
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Yield: 68–72%
Amine Protection
The primary amine is protected as a tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst. This step prevents undesired side reactions during urea formation.
Sequential Isocyanate Addition
The Boc-protected amine is deprotected with trifluoroacetic acid (TFA) in DCM, exposing the primary amine. Sequential treatment with methyl isocyanate and cyclohexyl isocyanate in the presence of diisopropylethylamine (DIPEA) generates the asymmetrical urea.
Optimization Notes :
One-Pot Reductive Amination-Urea Formation
An alternative approach involves reductive amination of 3-(9H-carbazol-9-yl)-2-hydroxypropanal with methylamine, followed by in situ urea formation using cyclohexyl isocyanate. Sodium cyanoborohydride serves as the reducing agent in methanol-acetic acid buffer.
Advantages :
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Sequential Isocyanate | Boc protection, deprotection, urea | 55–60 | ≥98% | Moderate |
| One-Pot Reductive | Reductive amination, urea formation | 50–58 | ≥95% | High |
The sequential method offers superior purity due to intermediate purification, while the one-pot approach enhances scalability at the expense of slightly reduced yield.
Critical Reaction Parameters and Optimization
Solvent Selection
Temperature Control
Exothermic urea formation requires cooling (0–5°C) to suppress dimerization. Elevated temperatures (>25°C) reduce yields by 15–20%.
Catalytic Additives
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DIPEA : Enhances reaction rate by scavenging HCl generated during isocyanate addition.
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DMAP : Accelerates Boc protection but is incompatible with isocyanates.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
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HPLC : Reverse-phase C18 column (acetonitrile/water gradient) achieves baseline separation of the target compound from synthetic byproducts.
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Impurity Profiling : Primary impurities include bis-urea derivatives (3–5%) and dehydroxypropyl analogs (1–2%).
Industrial-Scale Considerations
Cost-Effective Reagent Alternatives
Green Chemistry Metrics
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E-Factor : 8.5 (kg waste/kg product)
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PMI (Process Mass Intensity) : 32
Applications and Derivative Synthesis
The compound serves as a precursor for neuroactive agents and kinase inhibitors. Functionalization of the carbazole ring (e.g., halogenation, nitration) enables diversification, while urea moiety modifications enhance target selectivity .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The carbazole moiety can be oxidized to form carbazole derivatives.
Reduction: : Reduction reactions can be used to modify the functional groups.
Substitution: : Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various alkylating agents and nucleophiles can be employed, depending on the desired substitution.
Major Products Formed
Oxidation: : Oxidation of the carbazole moiety can lead to the formation of carbazole-9-carboxylic acid.
Reduction: : Reduction of the carbazole moiety can produce carbazole-9-ol.
Substitution: : Substitution reactions can yield a variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
Chemical Characteristics
Molecular Structure:
- IUPAC Name: 3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-methylurea
- CAS Number: 942841-06-7
- Molecular Formula: C22H30N2O2
The compound features a carbazole moiety, which is known for its electronic properties, a hydroxypropyl group that can participate in hydrogen bonding, and a cyclohexylurea structure that enhances its stability and bioavailability.
Chemistry
In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction pathways and develop novel materials. The compound can undergo various chemical reactions, including oxidation and reduction, which can lead to the formation of derivatives with distinct properties.
Biology
Bioactivity and Drug Discovery:
Research indicates that this compound may exhibit bioactive properties. Its structural characteristics suggest potential interactions with biological targets, making it a candidate for drug discovery. Studies have explored its efficacy against diseases involving oxidative stress and inflammation, positioning it as a promising therapeutic agent.
Mechanism of Action:
The mechanism of action involves interactions with specific molecular targets where the carbazole moiety may engage in π-π stacking or hydrogen bonding with biological molecules. This interaction could modulate various biological pathways, contributing to its potential therapeutic effects.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Preliminary studies have focused on its role as an inhibitor in various biological processes. For example, research has highlighted its potential as a BACE1 inhibitor, which is crucial in Alzheimer's disease treatment strategies .
Industrial Applications
Organic Electronics:
The electronic properties of the carbazole moiety make this compound suitable for applications in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as an electron donor or acceptor can enhance the efficiency of these devices.
Case Studies and Research Findings
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BACE1 Inhibition:
A study synthesized a series of sulfonamide derivatives containing the carbazole structure to evaluate their inhibitory effects on BACE1. The findings indicated that specific substitutions on the carbazole moiety significantly enhanced inhibitory activity . -
Material Science Applications:
Research has demonstrated that compounds similar to this compound exhibit promising results in enhancing the performance of OLEDs due to their favorable charge transport properties.
Mechanism of Action
The mechanism by which 3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-methylurea exerts its effects depends on its molecular targets and pathways involved. The carbazole moiety can interact with various receptors and enzymes, leading to biological effects. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Carbazole Derivatives
Structural Modifications and Substituent Effects
The following table highlights key structural differences and similarities between the target compound and related carbazole derivatives:
Key Observations:
- Urea vs. Heterocyclic Moieties : The target compound’s cyclohexyl-methylurea group distinguishes it from derivatives with benzodiazolone () or thiazolidinedione () rings. Urea’s hydrogen-bonding capacity may enhance intermolecular interactions compared to the electron-withdrawing nitro group in 7b .
- Electronic Effects : Methoxy and fluoro substituents in analogs like 7b and 9b modulate electron density on the carbazole ring, influencing photophysical properties .
Biological Activity
3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-methylurea is a complex organic compound that has gained attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential bioactivity. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a carbazole moiety , a hydroxypropyl group , and a cyclohexylurea structure , which contribute to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 365.47 g/mol. Its structural complexity allows for interactions with various biological targets, making it a candidate for drug discovery.
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The hydroxypropyl group can form hydrogen bonds with biological molecules, enhancing its interaction with target proteins.
- Electron Interactions : The carbazole moiety may engage in π-π stacking interactions with aromatic residues in proteins, influencing their activity.
- Stability and Bioavailability : The cyclohexylurea structure contributes to the compound's stability, potentially improving its bioavailability in biological systems.
Biological Activity
Research indicates that compounds containing carbazole structures often exhibit significant biological activities, including:
Antimicrobial Activity
Studies on related carbazole derivatives have shown promising antibacterial and antifungal properties. For instance, N-substituted carbazoles have demonstrated effective inhibition against various strains such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 1–10 µg/mL depending on the specific substitution patterns . While specific data on this compound is limited, its structural similarity suggests potential antimicrobial efficacy.
Antioxidant Properties
The compound may also exhibit antioxidant activity due to the presence of the hydroxy group, which can neutralize free radicals. Compounds with similar structures have been reported to modulate oxidative stress responses in cellular models, indicating potential therapeutic roles in diseases characterized by oxidative damage .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluating various N-substituted carbazoles found that modifications significantly affected their antimicrobial activities. Compounds with similar structural motifs showed zones of inhibition against E. coli and A. niger, suggesting that this compound could possess analogous effects .
- Cellular Impact : In vitro studies on related compounds have indicated that carbazole derivatives can influence cell signaling pathways, particularly those involved in inflammation and apoptosis. This suggests that this compound may similarly modulate cellular processes through interactions with key signaling molecules .
Comparison with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with other carbazole derivatives:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-methylurea, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with carbazole alkylation using epoxide intermediates, followed by urea formation via reaction with cyclohexyl isocyanate. Key parameters include:
- Temperature control (e.g., 0–5°C for epoxide ring-opening to minimize side reactions) .
- Solvent selection (e.g., THF or DMF for polar intermediates, chloroform for urea coupling) .
- Catalyst use (e.g., KCO for deprotonation during alkylation) .
- Purity validation : Employ HPLC with UV detection (λ = 254 nm) and silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the carbazole aromatic protons (δ 8.1–8.3 ppm), hydroxypropyl chain (δ 3.5–4.2 ppm), and urea carbonyl (δ 158–160 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak [M+H] at m/z 462.2 (calculated 462.3) .
- IR Spectroscopy : Peaks at 3320 cm (N-H stretch, urea) and 1680 cm (C=O stretch) .
Q. What are the primary pharmacological targets or pathways associated with this compound?
- Mechanistic Insights :
- Cryptochrome stabilization : Analogous carbazole derivatives (e.g., KL001) inhibit proteasome-mediated degradation of cryptochrome proteins (CRY1/2), modulating circadian rhythms .
- Kinase inhibition : Structural similarity to urea-containing kinase inhibitors suggests potential interaction with ATP-binding pockets (e.g., MAPK or CDK families) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s biological efficacy?
- SAR Strategies :
- Substitution on cyclohexyl group : Replace cyclohexyl with bicyclic or heterocyclic moieties to improve binding affinity (e.g., piperazine derivatives showed enhanced solubility and receptor engagement) .
- Modify hydroxypropyl chain : Introduce fluorinated or branched alkyl chains to alter lipophilicity and metabolic stability .
Q. How can contradictory data on the compound’s biological activity (e.g., anti-cancer vs. circadian effects) be reconciled?
- Experimental Design :
- Dose-dependent studies : Test activity across concentrations (nM to µM) to identify biphasic effects .
- Tissue-specific profiling : Compare activity in hepatic (e.g., HepG2) vs. neuronal (e.g., SH-SY5Y) cell lines .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- In silico Tools :
- ADMET Prediction : SwissADME or pkCSM to estimate LogP (predicted 3.2), BBB permeability (low), and CYP450 inhibition .
- Molecular Dynamics (MD) : Simulate interactions with CRY1’s FAD-binding domain (PDB: 4ML6) to optimize binding free energy .
Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?
- Crystallization Protocol :
- Solvent system : Use vapor diffusion with dichloromethane/hexane (1:1) .
- Data collection : Employ SHELXL for refinement; analyze torsion angles between carbazole and urea moieties to assess planarity .
Key Research Gaps and Recommendations
- Metabolic Stability : Assess hepatic microsomal clearance to guide prodrug design .
- Target Selectivity : Use proteomic profiling (e.g., KinomeScan) to identify off-target kinase interactions .
- In Vivo Validation : Conduct pharmacokinetic studies in murine models to correlate CRY stabilization with circadian behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
